molecular formula C20H21NO3 B6545037 N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-75-2

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6545037
CAS No.: 929451-75-2
M. Wt: 323.4 g/mol
InChI Key: XKZPMLYSYPLTJN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with an ethoxy group, a methyl group, and a carboxamide group attached to a 3,4-dimethylphenyl moiety. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde derivatives and ethyl acetoacetate under acidic conditions to form the benzofuran ring.

  • Introduction of Substituents: : The ethoxy and methyl groups can be introduced through alkylation reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

  • Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be done by reacting the benzofuran derivative with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The benzofuran ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of amines from the carboxamide group.

    Substitution: Introduction of nitro groups on the benzofuran ring.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets.

  • Medicine: : Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.

  • Industry: : Used in the development of new materials and as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.

    N-(3,4-dimethylphenyl)-5-ethoxy-1-benzofuran-3-carboxamide: Lacks the methyl group on the benzofuran ring, which may influence its overall stability and reactivity.

Uniqueness

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which can significantly influence its chemical properties and biological activities. The presence of both ethoxy and methyl groups on the benzofuran ring, along with the carboxamide group attached to the 3,4-dimethylphenyl moiety, provides a distinct structure that can interact with various molecular targets in unique ways.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-23-16-8-9-18-17(11-16)19(14(4)24-18)20(22)21-15-7-6-12(2)13(3)10-15/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZPMLYSYPLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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